5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861077 | |
| Record name | 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reductive Amination of (S)-1,2,3,4-Tetrahydro-5-Methoxy-N-((R)-1-Benzyl)-2-Naphthylamine
The reaction begins with (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde under acidic conditions. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, facilitating imine intermediate formation and subsequent reduction to the secondary amine (Compound II). Critical parameters include:
Step 2: Catalytic Hydrogenation and Salt Formation
Compound II undergoes catalytic hydrogenation to remove the benzyl protecting group and introduce the propylamine moiety. Key conditions include:
-
Catalyst : 10% palladium on carbon (Pd/C), which ensures efficient debenzylation without over-reduction.
-
Hydrogen pressure : 10–20 kg/cm², balancing reaction rate and safety.
-
Salt formation : Treatment with concentrated hydrochloric acid (HCl) yields the hydrochloride salt, enhancing stability and crystallinity.
Example 5 of the patent reports an 87.1% yield (34.5 g from 50 g of Compound II) with a final HPLC purity >98%.
Alternative Synthetic Routes and Their Limitations
While reductive amination dominates industrial production, alternative methods have been explored:
Friedel-Crafts Alkylation
Early attempts utilized Friedel-Crafts acylation to construct the tetrahydronaphthalene backbone. However, this route suffers from poor regioselectivity and requires harsh Lewis acids (e.g., AlCl₃), complicating purification.
Direct N-Propylation
Direct alkylation of tetrahydronaphthalen-2-amine with propyl bromide in tetrahydrofuran (THF) under reflux has been reported. While feasible, competing side reactions (e.g., over-alkylation) limit yields to 30–40%, making this method less viable for large-scale synthesis.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Stoichiometry
-
Reductive amination : Elevated temperatures (>40°C) accelerate imine formation but risk byproduct generation.
-
Catalytic hydrogenation : Room temperature prevents catalyst deactivation and ensures selective debenzylation.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance mass transfer and safety. Key adaptations include:
-
Automated pH control : Maintains acidic conditions during reductive amination.
-
Catalyst recycling : Pd/C recovery systems reduce costs and environmental impact.
Analytical Validation of Synthesis
Structural Confirmation
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities (<2%).
-
Melting Point Analysis : Consistent values of 345.3°C (decomposition) validate crystalline integrity.
Data Table 1: Summary of Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, isopropanol, 25°C | 80–85 | >95 |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (10–20 kg/cm²), HCl | 87.1 | >98 |
| Salt Formation | Concentrated HCl, isopropanol | 99 | >99 |
Data Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield, stereochemical control | Requires expensive catalysts |
| Friedel-Crafts | Simple starting materials | Poor regioselectivity |
| Direct N-Propylation | Short reaction time | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Stereochemical Variations
| Compound Name | Substituents (Positions) | Stereochemistry | Key Features |
|---|---|---|---|
| Target Compound | 5-OCH₃, 1-CH₃, 2-N-propyl | (1S,2R)-cis | Unique methyl at C1; propylamine at C2; high lipophilicity |
| PAT (4-Phenyl-2-dimethylaminotetralin) | 4-Ph, 2-N,N-dimethyl | [−]-trans | 5-HT2C agonist; inverse agonist at 5-HT2A/2B; antipsychotic activity |
| (S)-5-Methoxy-N-propyl analog (CAS 93601-86-6) | 5-OCH₃, 2-N-propyl | (S)-configuration | Lacks methyl at C1; HCl salt form; potential dopamine receptor modulation |
| 7-Methoxy-N-propyl analog | 7-OCH₃, 2-N-propyl | (±)-racemic | Methoxy at C7; optical resolution ([α]D = +71.1° for HCl salt) |
| 4-(3′-Cl-Phenyl)-N,N-dimethyl analog | 4-(3-Cl-Ph), 2-N,N-dimethyl | trans | 5-HT2A/2C affinity; reversed stereoselectivity in 4-substituted PAT analogs |
| Thiophene-containing analog (CAS 1232344-37-4) | 5-OCH₃, 2-N-propyl-N-(thiophen-2-yl-ethyl) | (S)-configuration | Extended N-alkyl chain; targets D2/D3 receptors; iron chelation properties |
Receptor Affinity and Selectivity
- Target Compound: Limited direct receptor data, but structural analogs suggest affinity for 5-HT2 receptors. The methyl group at C1 may enhance blood-brain barrier penetration .
- PAT Analogs : High 5-HT2C selectivity (Ki < 10 nM) with inverse agonism at 5-HT2A/2B. Stereochemistry ([−]-trans) enhances potency over [+]-trans enantiomers .
- Thiophene Derivatives : Exhibit dual activity as dopamine D2/D3 agonists (EC₅₀ = 0.1–1 nM) and iron chelators, relevant for Parkinson’s disease therapy .
- 4-Substituted PAT Analogs : 4-(4′-Cl)-PAT shows reversed stereoselectivity ([+]-trans > [−]-trans) at 5-HT2 receptors, indicating substituent position dictates receptor interaction .
Pharmacological Effects
| Compound | Biological Activity | Clinical Relevance |
|---|---|---|
| Target Compound | Hypothesized 5-HT2 modulation | Potential antipsychotic or anxiolytic effects |
| PAT Analogs | 5-HT2C agonism; reduces binge-eating, psychosis | Neuropsychiatric disorders |
| (S)-5-(2’-Fluorophenyl)-N,N-dimethyl analog | Anticonvulsant, prosocial, anxiolytic effects in mice | Fragile X syndrome, autism spectrum disorder |
| Thiophene Derivatives | Dopamine D2/D3 agonism; iron chelation | Symptomatic and neuroprotective PD therapy |
Biological Activity
5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as compound A) is a synthetic derivative of tetrahydronaphthalene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and its interaction with neurotransmitter systems.
The molecular formula of compound A is with a molecular weight of approximately 218.34 g/mol. It features a methoxy group and a propyl amine side chain, which are believed to influence its pharmacological properties.
Compound A primarily interacts with dopamine receptors, acting as both an agonist and antagonist depending on the receptor subtype and concentration. This dual action modulates neurotransmitter release and uptake, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Biological Activity
Research into the biological activity of compound A has highlighted several key areas:
-
Neurotransmitter Interaction :
- The compound shows significant binding affinity for dopamine receptors, which may aid in alleviating symptoms associated with dopamine deficiency.
- It has been noted to influence serotonin levels, potentially contributing to mood regulation.
-
Pharmacological Studies :
- In vitro studies have demonstrated that compound A can inhibit monoamine oxidase (MAO) activity, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of dopamine and serotonin in the brain.
- The compound has also been evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage.
-
Toxicity and Safety Profile :
- Preliminary toxicity studies suggest that compound A exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Research Findings and Case Studies
Several studies have explored the efficacy and safety of compound A:
- Study 1 : A study conducted on animal models indicated that administration of compound A resulted in improved motor function and reduced symptoms of Parkinsonism compared to control groups.
- Study 2 : Clinical trials involving human subjects have shown promising results in terms of symptom relief without significant adverse effects. Participants reported enhanced quality of life and reduced anxiety levels.
Comparative Analysis
To understand the unique properties of compound A, it is beneficial to compare it with similar compounds that target dopamine receptors:
| Compound Name | Mechanism of Action | Therapeutic Use | Side Effects |
|---|---|---|---|
| Rotigotine | Dopamine agonist | Parkinson’s disease | Nausea, dizziness |
| Pramipexole | Dopamine agonist | Parkinson’s disease | Sleepiness, hallucinations |
| Compound A | Agonist/antagonist at different receptors | Neurological disorders | Minimal at therapeutic doses |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from tetrahydronaphthalene precursors. Key steps include:
- Reductive amination : Use of lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN) for amine bond formation under inert atmospheres (N₂/Ar) .
- Methoxy group introduction : Methylation via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base like triethylamine (Et₃N) .
- Propyl group incorporation : Alkylation with propyl bromide under reflux in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Optimization : Reaction yields (30–80%) depend on solvent polarity (e.g., THF vs. dichloromethane), stoichiometry of reagents, and temperature control to minimize side reactions .
Q. How is the structural identity and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions (e.g., methoxy at C5, propylamine at C2) and stereochemistry. Peaks at δ 3.3–3.7 ppm (methoxy) and δ 1.0–1.5 ppm (propyl chain) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using solvent systems like MeOH:EtOH:Hexanes (5:5:85) with 0.1% triethylamine modifier; retention times (t₁ = 10–15 min) ensure enantiomeric separation .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 219.32 for C₁₄H₂₁NO) confirms molecular formula .
Q. What are the primary physicochemical properties critical for handling and storage?
- Methodological Answer :
- Stability : Store under inert gas (N₂) at –20°C to prevent oxidation of the amine group. Hydrochloride salt forms (e.g., CAS 695-797-0) enhance aqueous solubility and stability .
- Melting Point : Typically 137–139°C for crystalline derivatives; variations occur due to polymorphic forms .
- Lipophilicity : LogP values (~2.5–3.0) predict blood-brain barrier permeability, measured via reverse-phase HPLC .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this compound?
- Methodological Answer :
- Enantiomer Resolution : Chiral resolving agents like (−)-4-(2-chlorophenyl)-dioxaphosphorinane oxide isolate (S)- and (R)-enantiomers. Optical rotation ([α]D = ±71.1°) and circular dichroism (CD) validate enantiopurity .
- Receptor Binding : (S)-enantiomers show higher affinity for serotonin (5-HT₇) and dopamine (D₂) receptors (Kᵢ = 0.58–2.3 nM) compared to (R)-forms, demonstrated via radioligand displacement assays .
Q. What computational strategies are used to predict receptor interactions and optimize lead derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., 5-HT₇ binding pocket). Key residues: Asp155 (hydrogen bonding) and Phe330 (π-π stacking) .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent bulk (e.g., propyl vs. cyclooctyl) with logD and IC₅₀ values .
Q. How do structural modifications (e.g., methoxy vs. fluoro substitution) impact biological activity?
- Methodological Answer :
- Fluorine Substitution : 5-Fluoro analogs (e.g., CAS 173996-43-5) increase metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduce D₂ receptor affinity by 10-fold compared to methoxy derivatives .
- Methyl Group Effects : 1-Methyl substitution enhances lipophilicity (ΔlogP +0.5) and oral bioavailability (F = 45% in rodents) .
Q. How are data contradictions in receptor affinity or synthesis yields reconciled in research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
